molecular formula C6H6Cl6 B1450546 alpha-HCH D6 CAS No. 86194-41-4

alpha-HCH D6

Cat. No. B1450546
CAS RN: 86194-41-4
M. Wt: 296.9 g/mol
InChI Key: JLYXXMFPNIAWKQ-MZWXYZOWSA-N
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Description

Alpha-HCH D6, also known as (1α,2α,3β,4α,5β,6β)-1,2,3,4,5,6-Hexachlorocyclohexane-1,2,3,4,5,6-d6, is a stable isotope labelled reference material . It is an organochloride and one of the isomers of hexachlorocyclohexane (HCH) .


Molecular Structure Analysis

The molecular formula of this compound is C6 2H6 Cl6 . It is an isomer of hexachlorocyclohexane, which means it shares the same molecular formula but has a different arrangement of atoms .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 296.87 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Hexachlorocyclohexanes in the Environment

The hexachlorocyclohexanes (HCHs) are widely studied organochlorine pesticides due to their extensive global usage over the past decades. The environmental fate and reactivity of HCHs, including alpha-HCH (α-HCH), have been scrutinized, revealing their ubiquitous presence. The structural differences among HCH isomers contribute to their varying physical and chemical properties, influencing their environmental behavior and degradation pathways. Recent advancements have explored the application of nanoscale zero valent iron in treating HCH-contaminated groundwater, demonstrating innovative approaches for remediation (Li et al., 2011).

Diversity, Distribution, and Divergence of lin Genes in HCH Degradation

The persistence of HCH isomers, particularly delta- and beta-HCH, poses significant environmental challenges. Sphingomonads, a bacterial family, have shown the potential to degrade HCH isomers, harboring lin genes responsible for this process. The presence of lin genes and their distribution among various strains indicate their crucial role in bioremediation strategies for HCH-contaminated sites. The association of these genes with plasmids and IS6100 elements suggests mechanisms for their horizontal transfer, offering insights into their evolution and distribution in microbial populations engaged in HCH degradation (Lal et al., 2006).

Biodegradation and Microbial Interactions

Isolation and Acclimation of Microbial Consortium for α-HCH Degradation

A microbial consortium capable of utilizing α-HCH as a sole carbon and energy source was isolated. The consortium demonstrated the ability to mineralize α-HCH, and its degradative efficiency improved markedly upon acclimation, indicating potential for practical applications in bioremediation. The consortium's composition, including bacterial strains and a fungus, and its optimal conditions for degradation (temperatures and pH) were characterized. This study highlights the importance of understanding microbial interactions and optimizing conditions for efficient biodegradation of persistent pollutants like α-HCH (Manonmani et al., 2000).

Analytical and Monitoring Approaches

Enantiomeric Ratios as Indicators of Exposure Processes

The study of enantiomeric ratios (ER) of α-HCH in human placentas provides valuable insights into exposure processes and metabolic activities. The relationship between compound concentration and ER suggests differential exposure and metabolic processing, with the ER approaching a racemic mixture at high concentrations. This research underscores the importance of chiral analysis in assessing exposure and risks associated with persistent pollutants like α-HCH (Shen et al., 2006).

Safety and Hazards

Alpha-HCH D6 is classified as an Acute Tox. 3 Oral, Acute Tox. 4 Dermal, Aquatic Acute 1, Aquatic Chronic 1, and Carc. 2 substance . This means it is harmful if swallowed or in contact with skin, and it is toxic to aquatic life with long-lasting effects. It is also classified as a possible carcinogen .

Mechanism of Action

properties

IUPAC Name

1,2,3,4,5,6-hexachloro-1,2,3,4,5,6-hexadeuteriocyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-6H/i1D,2D,3D,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLYXXMFPNIAWKQ-MZWXYZOWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(C(C1Cl)Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C(C(C(C1([2H])Cl)([2H])Cl)([2H])Cl)([2H])Cl)([2H])Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801028007
Record name alpha-1,2,3,4,5,6-Hexachlorocyclohexane-D6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801028007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

86194-41-4
Record name alpha-1,2,3,4,5,6-Hexachlorocyclohexane-D6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801028007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 86194-41-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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